N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitrobenzene Sulfonyl Group: The nitrobenzene sulfonyl group can be introduced via a sulfonation reaction, where the pyrimidine derivative is treated with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propyl Group: The propyl group can be attached through a nucleophilic substitution reaction, where the intermediate is reacted with 3-bromopropylamine.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Reduction of Carbonyl Group: Formation of the hydroxyl derivative.
Substitution of Sulfonyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzene sulfonyl group may facilitate binding to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide: is similar to other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the nitrobenzene sulfonyl group, in particular, may enhance its binding affinity to certain molecular targets compared to other similar compounds.
Properties
CAS No. |
17400-19-0 |
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Molecular Formula |
C22H23N5O6S |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[4-methyl-5-[3-(N-(4-nitrophenyl)sulfonylanilino)propyl]-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C22H23N5O6S/c1-15-20(21(29)25-22(23-15)24-16(2)28)9-6-14-26(17-7-4-3-5-8-17)34(32,33)19-12-10-18(11-13-19)27(30)31/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,23,24,25,28,29) |
InChI Key |
ZYCLTZHMBQHPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C)CCCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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